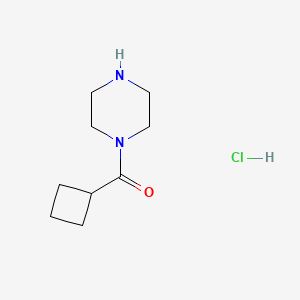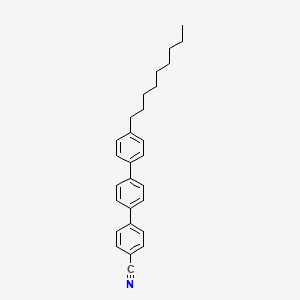
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate
説明
Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a 1,3-oxazole ring substituted with a 4-chlorophenyl group and a carboxylate group, making it a valuable molecule in various chemical reactions and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzoyl chloride with glycine to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the neutralization of the carboxylic acid with sodium hydroxide to yield the sodium salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxylate group, converting it to an alcohol or aldehyde under specific conditions.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Alcohols or aldehydes derived from the carboxylate group.
Substitution: Various substituted phenyl-oxazole derivatives.
科学的研究の応用
Chemistry: Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe in biochemical assays to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors. Its derivatives have shown promise in preclinical studies for various therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity are advantageous in manufacturing processes.
作用機序
The mechanism by which Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with proteins, influencing their function. The 4-chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The carboxylate group can form ionic interactions with positively charged residues in proteins, stabilizing the compound-protein complex.
類似化合物との比較
Sodium 5-(4-bromophenyl)-1,3-oxazole-2-carboxylate: Similar structure but with a bromine atom instead of chlorine, affecting its reactivity and biological activity.
Sodium 5-(4-methylphenyl)-1,3-oxazole-2-carboxylate: The methyl group alters the compound’s electronic properties and steric profile.
Sodium 5-(4-nitrophenyl)-1,3-oxazole-2-carboxylate: The nitro group introduces additional reactivity, particularly in reduction reactions.
Uniqueness: Sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate is unique due to the presence of the chlorine atom, which influences its electronic distribution and reactivity. This makes it particularly useful in reactions where selective activation or deactivation of specific sites is required. Its balance of hydrophilic and lipophilic properties also enhances its versatility in various applications.
特性
IUPAC Name |
sodium;5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3.Na/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOUIZSZQBOQTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1514835-57-4 | |
| Record name | sodium 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


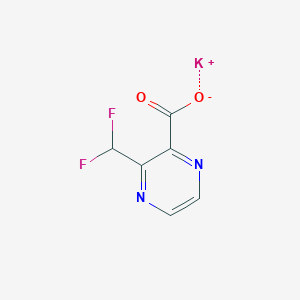
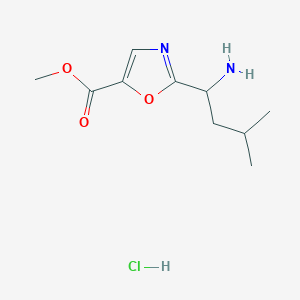
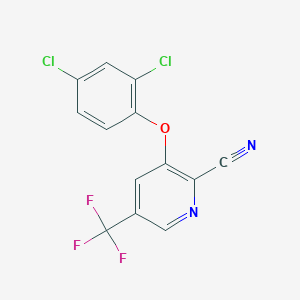
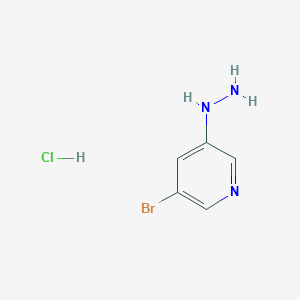
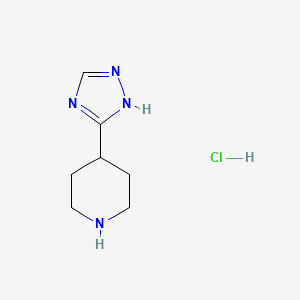
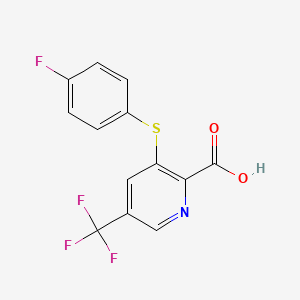
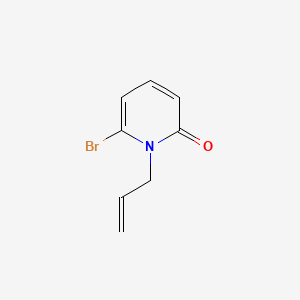
![Hexanoic acid, 6-[(2-iodoacetyl)amino]-, methyl ester](/img/structure/B1411761.png)
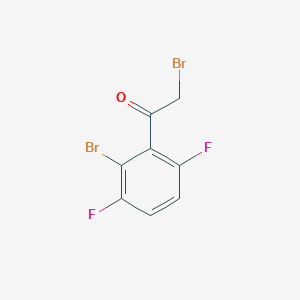
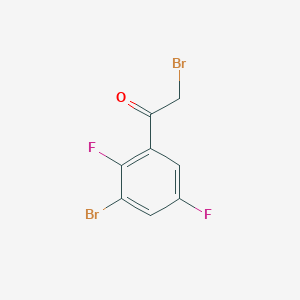

![1-[3-(Difluoromethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1411766.png)
